![molecular formula C5H4ClNO2 B1626179 3-Methylisoxazole-4-carbonyl chloride CAS No. 62348-18-9](/img/structure/B1626179.png)
3-Methylisoxazole-4-carbonyl chloride
Overview
Description
3-Methylisoxazole-4-carbonyl chloride is a chemical compound with the empirical formula C5H4ClNO2 and a molecular weight of 145.54 g/mol . It belongs to the class of isoxazole-based amides.
Synthesis Analysis
The compound is synthesized by reacting 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines. Spectroscopic data analysis confirms its structure. Notably, it has been evaluated for in vivo anti-inflammatory , ulcerogenic , and antimicrobial activity .
Scientific Research Applications
Synthesis and Structural Analysis
3-Methylisoxazole-4-carbonyl chloride is a key intermediate in various synthetic routes. Its application in the synthesis of related compounds like 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride has been demonstrated, showing practicality with high yield and low cost. The structure of the synthesized compounds is confirmed through techniques like IR, 1H-NMR, and MS (Su Wei-ke, 2008).
Applications in Organic Chemistry
The compound serves as a starting material in various organic reactions. For instance, its reaction with 1-Aryl-1H-1,2,3-Triazole-4-Carbonyl Chlorides/Isothiocyanates shows the formation of unique compounds without undergoing further rearrangement, demonstrating its stability and reactivity in organic synthesis (N. Pokhodylo & V. Matiychuk, 2011). Additionally, its versatility in forming various carboxamides and isoxazoles has been highlighted in the literature, offering a variety of applications in organic and medicinal chemistry (M. Martins et al., 2002).
Role in Controlled-Release Formulations
3-Methylisoxazole-4-carbonyl chloride derivatives have been explored for their potential in controlled-release formulations. Studies show that certain derivatives can release active agents in a controlled manner, indicating their potential use in the development of novel drug delivery systems (L. Tai et al., 2002).
Contribution to Bioactive Compound Synthesis
The compound is instrumental in synthesizing bioactive molecules, such as anti-inflammatory and antimicrobial agents. Its role in forming isoxazole-based amides, which exhibit significant biological activities, highlights its importance in the field of drug discovery and pharmacology (Sushama S. Kauthale et al., 2018).
Catalyst in Synthesis Processes
Its derivatives play a crucial role as intermediates or catalysts in various synthesis processes, paving the way for the development of novel compounds with potential applications across different scientific domains (H. Kromann et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-methyl-1,2-oxazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)2-9-7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABESPALKZKANIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543174 | |
Record name | 3-Methyl-1,2-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisoxazole-4-carbonyl chloride | |
CAS RN |
62348-18-9 | |
Record name | 3-Methyl-1,2-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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